N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide
Description
N-[2-[[2-(4-Bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 4-bromophenyl-substituted indole core linked via a sulfanyl ethyl group to a 3-(trifluoromethyl)benzamide moiety. The bromine atom may enhance binding specificity, while the trifluoromethyl group improves metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrF3N2OS/c25-18-10-8-15(9-11-18)21-22(19-6-1-2-7-20(19)30-21)32-13-12-29-23(31)16-4-3-5-17(14-16)24(26,27)28/h1-11,14,30H,12-13H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZTPBHQUDEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features an indole moiety, which is widely recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to compile and analyze the biological activity of this compound based on recent studies and available data.
The molecular formula of this compound is C24H18BrF3N2OS, with a molecular weight of 519.38 g/mol. The structure includes:
- Indole moiety : Known for its role in various biological activities.
- Bromophenyl group : May enhance biological activity due to its electron-withdrawing properties.
- Trifluoromethyl group : Often associated with increased lipophilicity and biological potency.
Anticancer Activity
Studies have shown that compounds with indole structures exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.
The IC50 values suggest that the compound exhibits potent cytotoxicity against these cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Bcl-2 Protein : Similar compounds have shown interactions with the Bcl-2 protein, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Indole derivatives often induce cell cycle arrest at the G1 or G2 phase, contributing to their anticancer effects.
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in A431 and Jurkat cells. The study highlighted the importance of the bromophenyl and trifluoromethyl groups in enhancing the compound's activity.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related indole compounds. The results suggested that compounds with similar structures could inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacokinetic and Pharmacodynamic Comparisons
- Receptor Affinity : The target compound’s 4-bromophenyl-indole system shares structural similarity with sigma receptor ligands like [125I]PIMBA (), suggesting high tumor uptake. However, the bromine atom may confer higher selectivity than iodinated analogs, reducing off-target effects .
- Solubility : Compounds with piperazine () or sulfonamide linkers () exhibit enhanced aqueous solubility. The target compound’s sulfanyl ethyl linker balances moderate solubility with tissue penetration .
- Metabolic Stability : The trifluoromethyl group in the target compound resists oxidative metabolism, similar to BA99557’s trifluoromethoxy group. Cyclopropyl-containing analogs () further enhance stability via steric hindrance .
- Tumor Retention: highlights rapid tumor uptake in prostate xenografts for iodinated benzamides. The target compound’s bromine may offer comparable retention while avoiding radiolabeling challenges .
Key Research Findings
- Sigma Receptor Targeting: Benzamide derivatives with indole cores (e.g., ) show nanomolar affinity for sigma-1 receptors, correlating with antitumor activity in prostate and breast cancers .
- Structural Optimization : Introducing cyclopropyl () or piperazine () groups improves drug-like properties but may compromise target specificity.
- In Vivo Efficacy : Compounds like [125I]PIMBA demonstrate rapid blood clearance and prolonged tumor retention (t1/2 > 24 hrs), a trait likely shared by the target compound due to structural parallels .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling of indole derivatives with benzamide precursors. For example, intermediates like 2-(4-bromophenyl)-1H-indole can be functionalized via sulfanyl-ethyl linkages using thioglycolic acid derivatives under nitrogen atmosphere. Reaction optimization may include temperature control (e.g., 0–5°C for thiol coupling) and catalysts like potassium carbonate in anhydrous acetonitrile. Post-synthesis purification via column chromatography (e.g., gradient elution with dichloromethane/methanol) is critical, as demonstrated in analogous benzamide syntheses .
Q. How should researchers approach the purification and characterization of this compound?
- Methodological Answer : Purification techniques such as flash chromatography (normal or reverse-phase) and recrystallization are recommended. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical assignment. For example, single-crystal X-ray studies of structurally related bromophenyl-indole derivatives have resolved torsional angles and hydrogen-bonding networks .
Q. What analytical techniques are essential for verifying the compound’s stability under experimental conditions?
- Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) to assess thermal degradation and high-performance liquid chromatography (HPLC) with UV detection to monitor hydrolytic or oxidative decomposition. pH-dependent stability can be evaluated using buffer solutions at physiological (pH 7.4) and acidic/basic conditions, as seen in studies of trifluoromethyl-substituted benzamides .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : SAR studies require systematic modification of the indole core, sulfanyl-ethyl linker, and trifluoromethylbenzamide moiety. For example:
- Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects.
- Compare sulfanyl vs. sulfonyl linkers to evaluate steric and electronic contributions to receptor binding.
- Use molecular docking simulations guided by X-ray crystallographic data to predict binding affinities, as applied to similar indole-based therapeutics .
Q. How can researchers investigate the mechanism of action involving biological targets such as enzymes or receptors?
- Methodological Answer : Mechanistic studies should combine in vitro assays (e.g., enzyme inhibition using fluorescence-based readouts) with cellular models (e.g., overexpression/knockdown of target proteins). For example:
- Screen against kinase panels to identify off-target effects.
- Use surface plasmon resonance (SPR) to measure real-time binding kinetics to receptors like G-protein-coupled receptors (GPCRs).
- Validate findings with siRNA silencing or CRISPR-Cas9 knockout models, as described for sulfonyl indole derivatives .
Q. How should contradictory data in literature regarding biological activity or synthetic yields be addressed?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or synthetic protocols (e.g., reagent purity). To resolve discrepancies:
- Reproduce experiments under standardized conditions (e.g., NIH/NCATS assay guidelines).
- Use orthogonal validation methods (e.g., SPR alongside radioligand binding for receptor studies).
- Conduct meta-analyses of published data to identify confounding variables, as emphasized in qualitative research frameworks .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME or pkCSM can predict logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) may assess membrane penetration, while QSAR models trained on PubChem datasets can extrapolate toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
